3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a thiophene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core. This can be achieved through Diels-Alder reactions, followed by functional group modifications to introduce the hydrazinyl and thiophene moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[22
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigating its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The hydrazinyl and thiophene moieties may play a role in binding to enzymes or receptors, modulating their activity. The bicyclic structure could also influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Unique due to its combination of a bicyclic heptene ring and a thiophene derivative.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Lacks the hydrazinyl and thiophene moieties, making it less versatile in chemical reactions.
4,5-Dimethylthiophene-3-carboxylic acid:
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. The combination of the bicyclic heptene ring and the thiophene derivative provides a unique scaffold for further functionalization and exploration.
Properties
IUPAC Name |
3-[[(4,5-dimethylthiophene-3-carbonyl)amino]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-7-8(2)23-6-11(7)14(19)17-18-15(20)12-9-3-4-10(5-9)13(12)16(21)22/h3-4,6,9-10,12-13H,5H2,1-2H3,(H,17,19)(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPULQRIIHFBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NNC(=O)C2C3CC(C2C(=O)O)C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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